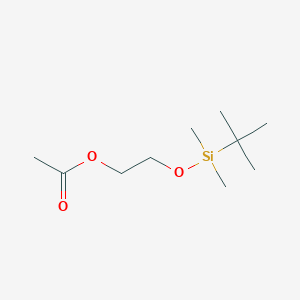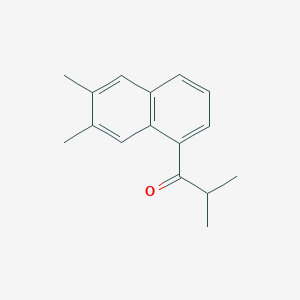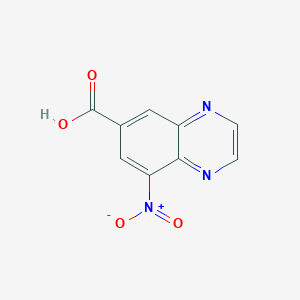![molecular formula C13H17NO2 B11884145 (2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol](/img/structure/B11884145.png)
(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-yl)methanol is a heterocyclic compound that features a spiro linkage between an indoline and a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-yl)methanol typically involves the reaction of indoline derivatives with pyran precursors under specific conditions. One common method involves the use of a catalyst to facilitate the spirocyclization process, resulting in the formation of the spiro linkage between the indoline and pyran rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can modify the indoline or pyran rings.
Substitution: Substitution reactions can introduce different functional groups onto the indoline or pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized spiro compounds .
Applications De Recherche Scientifique
(2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its bioactive properties.
Industry: It is used in the development of materials with specific properties, such as photochromic materials.
Mécanisme D'action
The mechanism by which (2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro linkage and functional groups on the compound allow it to interact with specific pathways, potentially leading to biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-2-one
- 6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one
Uniqueness
(2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-yl)methanol is unique due to the presence of the hydroxyl group at the 5-position, which can influence its reactivity and interactions compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
spiro[1,2-dihydroindole-3,4'-oxane]-5-ylmethanol |
InChI |
InChI=1S/C13H17NO2/c15-8-10-1-2-12-11(7-10)13(9-14-12)3-5-16-6-4-13/h1-2,7,14-15H,3-6,8-9H2 |
Clé InChI |
MCXORQSVXQINDM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC12CNC3=C2C=C(C=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol](/img/structure/B11884068.png)
![4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile](/img/structure/B11884072.png)









![(2R)-2-amino-1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylethanone](/img/structure/B11884131.png)

